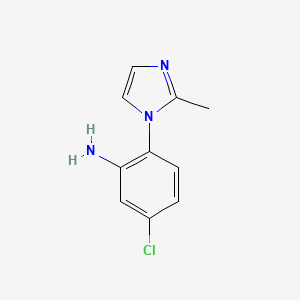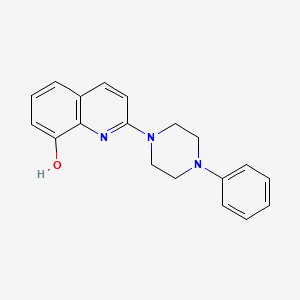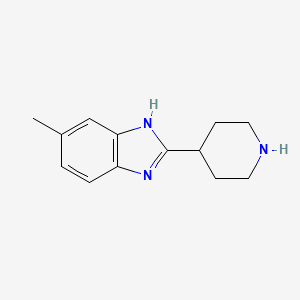
2-Chloro-3,7,8-trimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,7,8-trimethylquinoline is a heterocyclic compound belonging to the quinoline family. It is characterized by a yellow crystalline solid appearance and has a molecular formula of C12H11ClN with a molecular weight of 203.68 g/mol. This compound exhibits various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Chloro-3,7,8-trimethylquinoline, can be achieved through several methods. Traditional synthetic techniques often require high temperatures and severe conditions. modern methods such as microwave irradiation have proven to be more efficient and environmentally friendly . These methods include:
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
One-pot reactions: These reactions combine multiple steps into a single reaction vessel, reducing the need for intermediate purification.
Solvent-free reactions: These reactions eliminate the use of solvents, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques such as the Skraup, Doebner, and Pfitzinger reactions are commonly employed in industrial settings .
化学反应分析
Types of Reactions
2-Chloro-3,7,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents such as sodium hydroxide or triethylamine.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include piperidine, pyridine, and L-proline . Reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
科学研究应用
2-Chloro-3,7,8-trimethylquinoline has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits biological activities such as antitumor, antiviral, and anti-inflammatory properties, making it valuable in biological research.
Medicine: Due to its biological activities, this compound is studied for its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-Chloro-3,7,8-trimethylquinoline involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . Specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect multiple cellular functions .
相似化合物的比较
2-Chloro-3,7,8-trimethylquinoline can be compared with other similar compounds, such as:
- 4-Chloro-2,7,8-trimethylquinoline
- 4-Chloro-2,6,8-trimethylquinoline
- 4-Chloro-2,5,7-trimethylquinoline
These compounds share similar structures but differ in the position of the chlorine atom and the number of methyl groups. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
2-chloro-3,7,8-trimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10-6-8(2)12(13)14-11(10)9(7)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCMTMAHFLTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=N2)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588971 |
Source


|
| Record name | 2-Chloro-3,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919035-63-5 |
Source


|
| Record name | 2-Chloro-3,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)








